Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate
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Overview
Description
Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate is a chemical compound known for its unique structure and properties. It is an ester derivative, characterized by the presence of an ethoxy group and an ethylcarbamoyl group attached to a prop-2-enoate backbone. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate typically involves the esterification of 3-ethoxyacrylic acid with ethylamine. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-ethoxyacrylate
- Ethyl 3-ethoxy-2-propenoate
- Ethyl 3-ethoxyprop-2-enoate
Uniqueness
Ethyl 3-ethoxy-3-[(ethylcarbamoyl)amino]prop-2-enoate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
61783-42-4 |
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Molecular Formula |
C10H18N2O4 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-ethoxy-3-(ethylcarbamoylamino)prop-2-enoate |
InChI |
InChI=1S/C10H18N2O4/c1-4-11-10(14)12-8(15-5-2)7-9(13)16-6-3/h7H,4-6H2,1-3H3,(H2,11,12,14) |
InChI Key |
CHNBYRPSPPVNGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(=CC(=O)OCC)OCC |
Origin of Product |
United States |
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